molecular formula C16H22N4O4 B13795285 4-isopropyl-3-methyl-2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)isoxazol-5(2H)-one

4-isopropyl-3-methyl-2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)isoxazol-5(2H)-one

Cat. No.: B13795285
M. Wt: 334.37 g/mol
InChI Key: HPBXYVHABARJHS-UHFFFAOYSA-N
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Description

Piperidine,1-[[3-methyl-4-(1-methylethyl)-5-oxo-2(5H)-isoxazolyl]carbonyl]-4-(5-methyl-1,3,4-oxadiazol-2-yl)-(9ci) is a complex organic compound that features a piperidine ring, an isoxazole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine,1-[[3-methyl-4-(1-methylethyl)-5-oxo-2(5H)-isoxazolyl]carbonyl]-4-(5-methyl-1,3,4-oxadiazol-2-yl)-(9ci) typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the isoxazole and oxadiazole rings through cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction, crystallization, and chromatography are common techniques employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Piperidine,1-[[3-methyl-4-(1-methylethyl)-5-oxo-2(5H)-isoxazolyl]carbonyl]-4-(5-methyl-1,3,4-oxadiazol-2-yl)-(9ci) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Piperidine,1-[[3-methyl-4-(1-methylethyl)-5-oxo-2(5H)-isoxazolyl]carbonyl]-4-(5-methyl-1,3,4-oxadiazol-2-yl)-(9ci) has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which Piperidine,1-[[3-methyl-4-(1-methylethyl)-5-oxo-2(5H)-isoxazolyl]carbonyl]-4-(5-methyl-1,3,4-oxadiazol-2-yl)-(9ci) exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine ring structures but different substituents.

    Isoxazole derivatives: Compounds featuring the isoxazole ring with varying functional groups.

    Oxadiazole derivatives: Compounds containing the oxadiazole ring with different substituents.

Uniqueness

Piperidine,1-[[3-methyl-4-(1-methylethyl)-5-oxo-2(5H)-isoxazolyl]carbonyl]-4-(5-methyl-1,3,4-oxadiazol-2-yl)-(9ci) is unique due to its combination of three distinct ring systems, which imparts unique chemical and physical properties

Properties

Molecular Formula

C16H22N4O4

Molecular Weight

334.37 g/mol

IUPAC Name

3-methyl-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-4-propan-2-yl-1,2-oxazol-5-one

InChI

InChI=1S/C16H22N4O4/c1-9(2)13-10(3)20(24-15(13)21)16(22)19-7-5-12(6-8-19)14-18-17-11(4)23-14/h9,12H,5-8H2,1-4H3

InChI Key

HPBXYVHABARJHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)ON1C(=O)N2CCC(CC2)C3=NN=C(O3)C)C(C)C

Origin of Product

United States

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